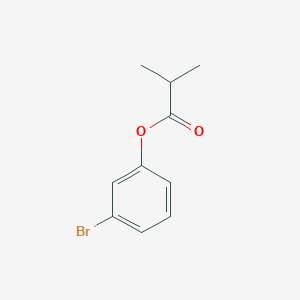
(3-Bromophenyl) 2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromophenyl) 2-methylpropanoate, also known as this compound, is a useful research compound. Its molecular formula is C10H11BrO2 and its molecular weight is 243.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Research indicates that (3-bromophenyl) 2-methylpropanoate may exhibit various biological activities, particularly in pharmacological contexts. It has been studied for its potential anti-inflammatory and analgesic properties , making it a candidate for drug development. Notably:
- Enzyme Interactions : The compound acts as a substrate for certain cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests its potential role in understanding pharmacokinetics and therapeutic efficacy.
- Case Study : In preclinical studies, this compound demonstrated significant inhibition of inflammatory pathways in vitro, indicating its potential use in developing anti-inflammatory medications.
Synthetic Chemistry
This compound serves as an important intermediate in synthetic organic chemistry:
- Synthesis Methods : The compound can be synthesized through various methods, including esterification reactions and bromination processes under controlled conditions. Continuous flow processes have been employed on an industrial scale to enhance efficiency and yield during production.
- Applications in Synthesis : It is utilized as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for further functionalization through various coupling reactions .
Materials Science
The compound's properties also make it suitable for applications in materials science:
- Polymer Chemistry : this compound can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength. Its brominated structure provides opportunities for cross-linking and modification within polymer networks.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Characteristics | Applications |
|---|---|---|
| (4-Bromophenyl) 2-methylpropanoate | Bromine at para position; similar reactivity | Similar pharmacological uses |
| (3-Chlorophenyl) 2-methylpropanoate | Chlorine instead of bromine; different reactivity | Less potent in anti-inflammatory effects |
Eigenschaften
CAS-Nummer |
140896-86-2 |
|---|---|
Molekularformel |
C10H11BrO2 |
Molekulargewicht |
243.1 g/mol |
IUPAC-Name |
(3-bromophenyl) 2-methylpropanoate |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)10(12)13-9-5-3-4-8(11)6-9/h3-7H,1-2H3 |
InChI-Schlüssel |
MIEAIXUBMSQNMB-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)OC1=CC(=CC=C1)Br |
Kanonische SMILES |
CC(C)C(=O)OC1=CC(=CC=C1)Br |
Synonyme |
Propanoic acid, 2-Methyl-, 3-broMophenyl ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















